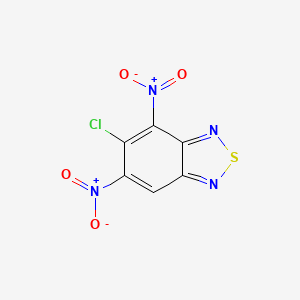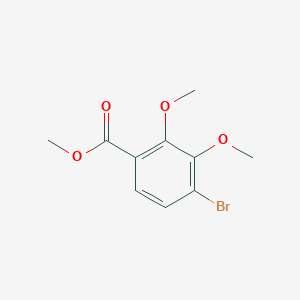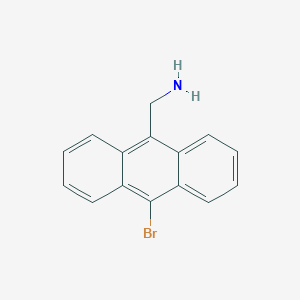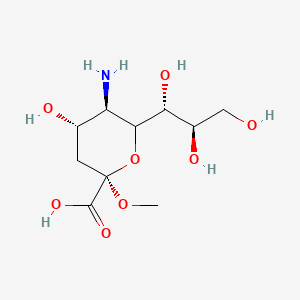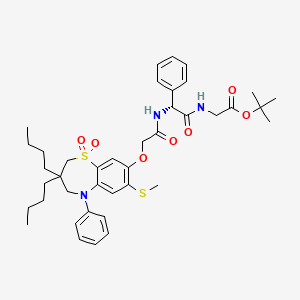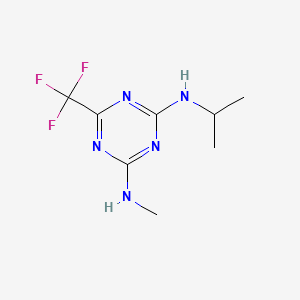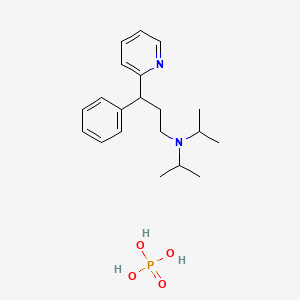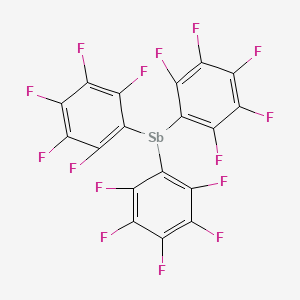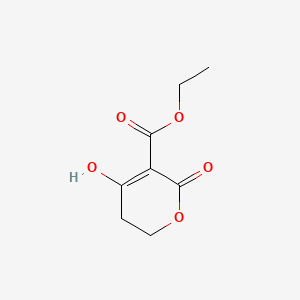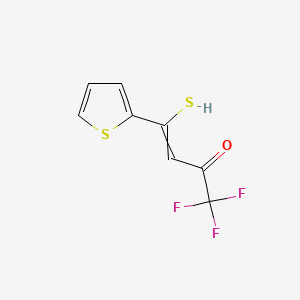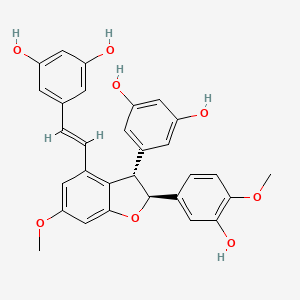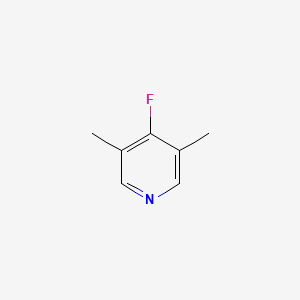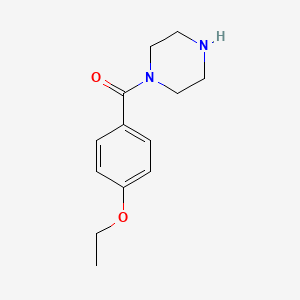![molecular formula C37H36N2O6S2 B13421315 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate CAS No. 6638-02-4](/img/structure/B13421315.png)
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate is a complex organic compound with a molecular formula of C37H36N2O9S3 . It is known for its vibrant green color and is commonly used as a dye in various industries. This compound is also referred to as C.I. Acid Green 5, C.I. Food Green 2, FD and C Green No. 2, Light Green SF, and Lissamine Green SF .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate involves multiple steps. The process typically starts with the reaction of ethylbenzene with chlorosulfonic acid to introduce the sulfonic acid group. This is followed by a series of condensation reactions with various aromatic amines and aldehydes to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is heated to specific temperatures, and the pH is carefully monitored to ensure the desired product is obtained. The final product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Applications De Recherche Scientifique
3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Utilized in medical diagnostics as a staining agent for various biological samples.
Industry: Applied in the textile and food industries as a colorant.
Mécanisme D'action
The mechanism of action of 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate involves its interaction with various molecular targets. The compound binds to specific proteins and nucleic acids, altering their structure and function. This interaction is facilitated by the compound’s aromatic rings and sulfonic acid groups, which form strong electrostatic and hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- C.I. Acid Green 1
- C.I. Acid Green 3
- C.I. Acid Green 25
Uniqueness
Compared to similar compounds, 3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high solubility in water and strong binding affinity to various biological molecules make it particularly useful in scientific research and industrial applications .
Propriétés
Numéro CAS |
6638-02-4 |
|---|---|
Formule moléculaire |
C37H36N2O6S2 |
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45) |
Clé InChI |
SRRJCDUOSQWHGS-UHFFFAOYSA-N |
Impuretés |
In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. |
SMILES canonique |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5 |
Color/Form |
A dull, dark green powder or bright crystalline solid Maroon-purple powder A dull, dark green powder or a bright, crystalline solid |
melting_point |
255 °C (decomposes) |
Description physique |
C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains. Dark green solid; [Merck Index] |
Solubilité |
In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL In water, 30 mg/mL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


